molecular formula C20H12BrClN4O2S B3673983 3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3673983
M. Wt: 487.8 g/mol
InChI Key: YRTRHZNOBSONSC-UHFFFAOYSA-N
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Description

3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide is a heterocyclic compound featuring a benzamide core substituted with bromo and carbamothioyl groups, linked to a 2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl moiety. Its structural complexity arises from the integration of oxazolo[4,5-b]pyridine, a bicyclic heteroaromatic system known for enhancing bioactivity in medicinal chemistry .

Properties

IUPAC Name

3-bromo-N-[[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClN4O2S/c21-13-4-1-3-11(9-13)18(27)26-20(29)24-15-10-12(6-7-14(15)22)19-25-17-16(28-19)5-2-8-23-17/h1-10H,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTRHZNOBSONSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common approach starts with the preparation of the oxazole-pyridine intermediate, which is then coupled with a brominated benzamide derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Substituents Molecular Weight (g/mol) Reported Activity Source
3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide Bromo, chloro, oxazolo[4,5-b]pyridine, carbamothioyl ~462.7 (estimated) Not explicitly reported
N-(4-chloro-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)furan-2-carboxamide Furan carboxamide, chloro, oxazolo[4,5-b]pyridine ~357.8 Antikinetoplastid activity
3-(oxazolo[4,5-b]pyridin-2-yl)anilides Anilide, oxazolo[4,5-b]pyridine, variable R-groups Varies HAT activity (QSAR-predicted)
Dihydropyrazoline-1-carbothioamides Dihydropyrazoline, carbothioamide ~450–500 Synthetic focus, no activity data

Key Observations:

Oxazolo[4,5-b]pyridine Core :

  • Present in all analogs, this moiety is critical for bioactivity. QSAR models indicate its role in enhancing electron-withdrawing effects and π-π stacking with biological targets .
  • The target compound’s oxazolo[4,5-b]pyridine group aligns with analogs showing antikinetoplastid activity, as seen in .

Carbamothioyl vs. Carboxamide Groups: The carbamothioyl group in the target compound may improve binding affinity compared to the furan carboxamide in ’s analog due to stronger hydrogen-bond acceptor capacity .

Halogen Substituents: The bromo and chloro substituents in the target compound increase lipophilicity (logP ~3.5 estimated), which may enhance membrane permeability but could also raise toxicity concerns . In contrast, the 4-chloro substitution in ’s analog is associated with moderate intramacrophage activity against Leishmania donovani .

Insights:

  • Synthesis Complexity: The target compound’s carbamothioyl group likely requires thiourea intermediate formation, contrasting with the esterification and Mitsunobu reactions used for tert-butyl derivatives in and .
  • Spectroscopic Confirmation : IR peaks for carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1250 cm⁻¹) groups are critical for structural validation, as seen in analogs .

Biological Activity

The compound 3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula : C21H15BrClN3O3
  • Molecular Weight : 460.72 g/mol

Structural Features

The compound contains several functional groups:

  • A bromine atom at the 3-position of the benzamide.
  • A chlorine atom at the 2-position of a phenyl ring.
  • A [1,3]oxazolo[4,5-b]pyridine moiety which contributes to its pharmacological properties.

Antiproliferative Activity

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related benzamide derivatives have shown potent cytotoxicity against solid tumor cell lines and leukemia cells, with IC50 values often below 6.5 µM .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMolt-3<6.5S-phase arrest
Compound BMCF-77.0Apoptosis induction
Compound CA5495.0Inhibition of DNA synthesis

The mechanism by which these compounds exert their antiproliferative effects is primarily through inducing cell cycle arrest at the S-phase. This is significant as it prevents cancer cells from replicating their DNA, effectively halting tumor growth .

Antithrombotic Potential

Another area of investigation is the antithrombotic potential of oxazolo-pyridine derivatives. Similar compounds have been identified as direct inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. These compounds demonstrate excellent oral bioavailability and potent antithrombotic activity in vivo .

Study on Benzamide Derivatives

A study focusing on a series of benzamide derivatives reported that several compounds exhibited strong cytotoxicity against Molt-3 leukemia cells and other solid tumor lines. The most potent compound in this study was noted for its ability to induce S-phase arrest without directly targeting tubulin .

Clinical Implications

Given the promising results from preclinical studies, further investigation into the pharmacokinetics and toxicity profiles of This compound is warranted. Understanding these parameters will be crucial for advancing this compound towards clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 2
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3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

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